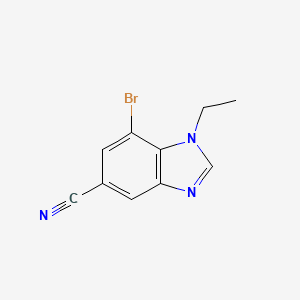

7-Bromo-1-ethylbenzodiazole-5-carbonitrile

Descripción

Propiedades

IUPAC Name |

7-bromo-1-ethylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c1-2-14-6-13-9-4-7(5-12)3-8(11)10(9)14/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDXKBIOHZUJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C(=CC(=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401232175 | |

| Record name | 1H-Benzimidazole-5-carbonitrile, 7-bromo-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420800-22-1 | |

| Record name | 1H-Benzimidazole-5-carbonitrile, 7-bromo-1-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-5-carbonitrile, 7-bromo-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Key Intermediates

- Benzodiazole or benzotriazole core precursors with appropriate substitution patterns.

- Bromination reagents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.

- Carbonitrile introduction typically via cyanation reactions using reagents like trimethylsilyl cyanide (TMSCN).

- N-alkylation to introduce the ethyl group at the nitrogen atom, commonly using ethyl halides in the presence of a base.

Stepwise Synthesis Outline

- Formation of benzodiazole core:

- Cyclization of o-phenylenediamine derivatives or benzotriazole precursors.

- Selective bromination at position 7:

- Electrophilic aromatic substitution using NBS or Br2, controlling temperature and solvent to avoid polybromination.

- Introduction of carbonitrile group at position 5:

- Cyanation via nucleophilic aromatic substitution or transition-metal catalyzed cyanation (Pd or Cu catalysis) using TMSCN or KCN.

- N-ethylation of the benzodiazole nitrogen:

- Alkylation with ethyl bromide or ethyl iodide under basic conditions (e.g., K2CO3 or NaH).

Detailed Preparation Methods from Literature and Research Findings

Bromination and Cyanation Strategies

- Bromination of benzodiazole derivatives has been achieved using N-bromosuccinimide (NBS) in solvents like dichloromethane at low temperatures to achieve selective monobromination at the 7-position.

- Cyanation at the 5-position can be performed via transition-metal catalyzed coupling reactions :

- For example, palladium-catalyzed cyanation of aryl bromides with trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) under mild conditions.

- Cyanation yields are typically moderate to high, depending on catalyst and ligand choice.

N-Ethylation Procedure

- The N-ethylation step is commonly executed by treating the free benzodiazole with ethyl bromide in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.

- Reaction temperatures range from room temperature to reflux conditions, with reaction times from several hours to overnight.

- Purification is achieved by column chromatography or recrystallization.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Expected Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzodiazole formation | Cyclization of o-phenylenediamine derivative | 70-85 | Base-catalyzed or acidic cyclization |

| 2 | Bromination | NBS, DCM, 0–5 °C | 75-90 | Monobromination at 7-position |

| 3 | Cyanation | Pd(PPh3)4, TMSCN, K2CO3, DMF, 80 °C | 60-80 | Transition-metal catalyzed cyanation |

| 4 | N-Ethylation | Ethyl bromide, K2CO3, DMF, reflux | 70-85 | Alkylation at N1 position |

Analytical and Purification Considerations

- Monitoring reaction progress: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor each step.

- Purification: Silica gel column chromatography with ethyl acetate/hexane mixtures, or recrystallization from suitable solvents.

- Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis confirm structure and purity.

Research Findings and Optimization Notes

- Attempts to introduce the ethyl group prior to bromination or cyanation can lead to lower regioselectivity and side reactions.

- Bromination is best performed on the unsubstituted benzodiazole to ensure selective substitution.

- Transition-metal catalyzed cyanation requires careful control of catalyst loading and temperature to minimize byproducts.

- Alternative cyanation methods using copper catalysis or direct nucleophilic substitution on activated halides have been reported but may require harsher conditions.

- Avoidance of toxic heavy metals is a current trend; thus, ligand-free or less toxic catalytic systems are under investigation for cyanation steps.

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-1-ethylbenzodiazole-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

7-Bromo-1-ethylbenzodiazole-5-carbonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mecanismo De Acción

The mechanism of action of 7-Bromo-1-ethylbenzodiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

7-Bromo-5-fluoro-1H-benzimidazole-4-carbonitrile

- Structural Differences : Replaces the ethyl group at position 1 with hydrogen and introduces a fluorine atom at position 4. The nitrile group is at position 4 instead of 5.

- Implications: Fluorine’s electronegativity increases the compound’s metabolic stability and lipophilicity, which may enhance bioavailability compared to the ethyl-substituted derivative.

7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic Acid Methyl Ester

- Structural Differences : Substitutes the ethyl group with a methyl ester at position 2 and replaces the nitrile with a carboxylic acid methyl ester at position 5.

- The methyl group at position 2 may sterically hinder interactions in catalytic or biological systems compared to the ethyl group in the target compound .

2-Bromo-5-cyanothiazole

- Core Heterocycle Difference : Replaces the benzodiazole ring with a thiazole ring.

- Implications : The thiazole core lacks the fused aromatic system of benzodiazole, reducing π-π stacking interactions but increasing electron-deficient character. This makes it more reactive in cross-coupling reactions, though less stable under acidic conditions .

Comparative Data Table

Research Findings and Limitations

- Thermal Stability: Thiazole derivatives (e.g., 2-Bromo-5-cyanothiazole) exhibit lower thermal stability compared to benzodiazoles due to reduced aromatic stabilization .

Actividad Biológica

7-Bromo-1-ethylbenzodiazole-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the bromination of benzodiazole derivatives followed by the introduction of an ethyl group and a cyano group. The precise synthetic pathways can vary, but the compound is often derived from known benzodiazole frameworks, which are modified to enhance biological activity.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, it exhibits significant inhibitory effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines indicate that the compound can effectively reduce cell viability at low concentrations.

These results suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The anticancer activity of this compound appears to be mediated through multiple pathways:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to G2/M phase arrest in cancer cells, disrupting their proliferation.

- ROS Generation : Increased reactive oxygen species (ROS) levels have been observed following treatment, contributing to oxidative stress and subsequent cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Its efficacy against pathogens such as E. coli and Staphylococcus aureus has been documented, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on MCF-7 Cells : A detailed investigation revealed that the compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 0.18 µM. Mechanistic studies indicated that this effect was associated with the activation of caspase pathways leading to apoptosis.

- Antimicrobial Efficacy : In a study evaluating its antimicrobial properties, this compound exhibited potent activity against E. coli and Staphylococcus aureus, suggesting its utility in treating infections caused by these bacteria.

Q & A

Q. How can researchers optimize the synthesis of 7-Bromo-1-ethylbenzodiazole-5-carbonitrile to improve yield and purity?

Methodological Answer:

- Use Design of Experiments (DoE) to systematically vary parameters (e.g., reaction temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify critical factors affecting yield .

- Employ HPLC-MS to monitor intermediates and byproducts during synthesis, enabling real-time adjustments .

- Reference analogous brominated benzodiazoles (e.g., 5-Bromo-1H-benzimidazole, CAS 4887-88-1) to infer optimal bromination conditions, such as using N-bromosuccinimide (NBS) in dimethylformamide (DMF) .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and ethyl group integration .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns (e.g., bromine’s characteristic doublet) .

- X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm regiochemistry .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) for brominated benzodiazoles?

Methodological Answer:

- Conduct controlled recrystallization studies using solvents of varying polarity (e.g., ethanol vs. dichloromethane) to isolate pure phases .

- Compare results with thermogravimetric analysis (TGA) to detect impurities affecting thermal stability .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Q. How do environmental factors (e.g., humidity, light) influence the stability of this compound during storage?

Methodological Answer:

Q. What experimental frameworks can resolve contradictions in catalytic efficiency data across studies?

Methodological Answer:

- Apply meta-analysis to aggregate datasets, adjusting for variables like catalyst loading and solvent polarity .

- Implement response surface methodology (RSM) to model nonlinear interactions between variables and identify optimal conditions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.